![molecular formula C9H14O B13927921 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one CAS No. 53966-40-8](/img/structure/B13927921.png)
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6-Trimethylbicyclo[310]hexan-2-one is a chemical compound with the molecular formula C9H14O It is a bicyclic ketone characterized by its unique structure, which includes a bicyclo[310]hexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable organocatalyzed desymmetrization processes. These methods are designed to be compatible with standard dilution and can produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound shares a similar bicyclic structure but includes an oxygen atom in the ring system.
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Another related compound with a phenyl group attached to the bicyclic ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a nitrogen atom in the ring system.
Uniqueness
3,3,6-Trimethylbicyclo[310]hexan-2-one is unique due to its specific arrangement of methyl groups and the absence of heteroatoms in the bicyclic ring
Eigenschaften
CAS-Nummer |
53966-40-8 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3,3,6-trimethylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
HANQTSNTSAMPQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C1C(=O)C(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
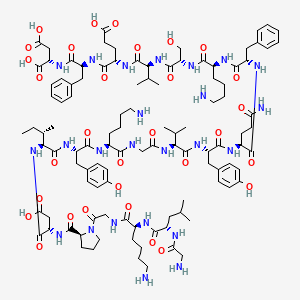
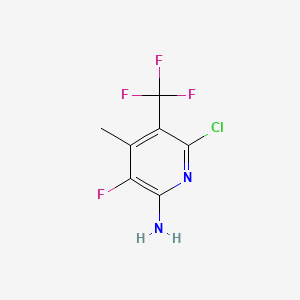
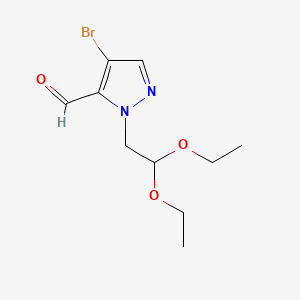
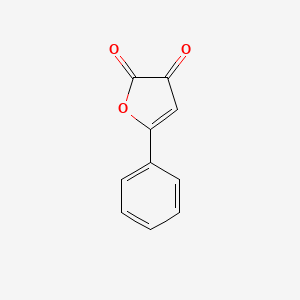
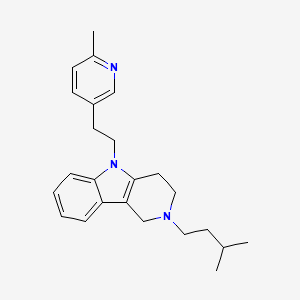
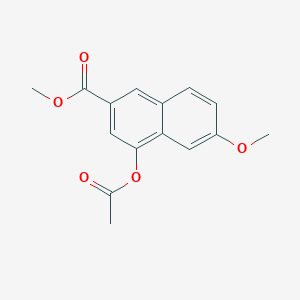
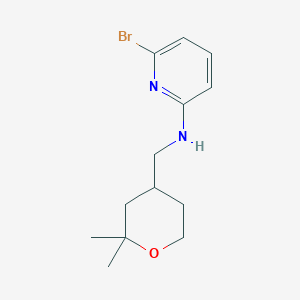
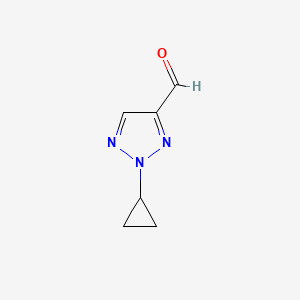
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
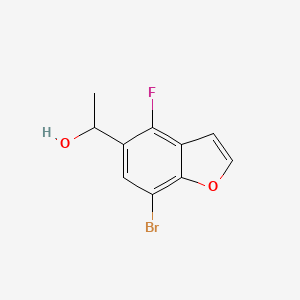

![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)
